6-Clhg-8-Et-tpd
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Overview
Description
- It also serves as a blue-violet light-emitting material or host material in phosphorescent organic light-emitting diodes (PhOLEDs).
- Its energy bandgap is approximately 3.2 eV, with a highest occupied molecular orbital (HOMO) at 5.5 eV and a lowest unoccupied molecular orbital (LUMO) at 2.3 eV .
6-Clhg-8-Et-tpd: is widely used as a hole transport material in organic electronic devices.
Preparation Methods
Industrial Production: Industrial-scale production methods for TPD are not explicitly mentioned.
Chemical Reactions Analysis
Reactivity: TPD is involved in various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example
Major Products: The products formed from these reactions would vary based on the specific reaction conditions.
Scientific Research Applications
Chemistry: TPD is crucial in organic electronics, including light-emitting diodes (LEDs) and solar cells.
Biology and Medicine: While not explicitly mentioned, TPD’s properties may find applications in biosensors or drug delivery systems.
Industry: Its use in OLEDs and other electronic devices contributes to the advancement of display technology.
Mechanism of Action
Hole Transport: TPD facilitates the movement of positive charges (holes) within the device structure.
Molecular Targets and Pathways: Detailed molecular targets and pathways remain unspecified in the available data.
Comparison with Similar Compounds
Uniqueness: TPD’s wide energy bandgap and compatibility with OLEDs distinguish it.
Similar Compounds: Other triphenylamine derivatives, such as PolyTPD (CAS 472960-35-3), share some similarities but have distinct properties.
Properties
CAS No. |
50979-29-8 |
---|---|
Molecular Formula |
C8H9ClHgN2O2S |
Molecular Weight |
433.28 g/mol |
IUPAC Name |
chloro-(8-ethyl-5,7-dioxo-8aH-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)mercury |
InChI |
InChI=1S/C8H9N2O2S.ClH.Hg/c1-2-9-6(11)5-7(12)10-3-4-13-8(9)10;;/h3-5,8H,2H2,1H3;1H;/q;;+1/p-1 |
InChI Key |
NLCVSSBTAPHZDY-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C2N(C=CS2)C(=O)C(C1=O)[Hg]Cl |
Origin of Product |
United States |
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